3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole
Description
Properties
IUPAC Name |
3-(dimethoxymethyl)-5-methyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-4-7-5(9-8-4)6(10-2)11-3/h6H,1-3H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXJDYDQFBBCLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Reactivity of the dimethoxymethyl group in 5-methyl-1H-[1,2,4]triazole
An In-Depth Technical Guide to the Reactivity of the 3-(Dimethoxymethyl)-5-methyl-1H-[1][2][3]triazole Moiety
Abstract
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its metabolic stability and versatile interaction capabilities.[3][4] The introduction of a dimethoxymethyl group at the C3 position of 5-methyl-1H-[1][2][3]triazole creates a highly valuable synthetic intermediate. This acetal functionality serves as a stable, masked aldehyde, offering a strategic advantage in complex, multi-step syntheses. This guide provides a comprehensive exploration of the reactivity of this moiety, focusing on its role as a protecting group, the mechanistic intricacies of its deprotection via hydrolysis, and the subsequent synthetic utility of the unmasked 3-formyl-5-methyl-1H-[1][2][3]triazole. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Introduction: The Strategic Importance of the Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in drug discovery, renowned for its wide spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[2][5] Its metabolic stability and ability to act as a hydrogen bond donor and acceptor make it an ideal component for designing molecules that interact with biological targets.[3] The functionalization of the triazole ring is key to modulating its pharmacological profile. The 3-(dimethoxymethyl)-5-methyl-1H-[1][2][3]triazole is a particularly strategic derivative, where the dimethoxymethyl group acts as a stable precursor to a highly reactive formyl (aldehyde) group. This allows for the preservation of the aldehyde functionality through various synthetic steps that would otherwise be incompatible with its presence.
The Dimethoxymethyl Group as a Robust Protecting Group
The primary role of the dimethoxymethyl group in this context is as a protecting group for an aldehyde. Its efficacy stems from its inherent stability under specific conditions, which is a critical consideration in synthetic planning.
Principle of Protection
Acetals, the functional group class to which the dimethoxymethyl group belongs, are geminal di-ethers. They are formed by the acid-catalyzed reaction of an aldehyde with two equivalents of an alcohol (in this case, methanol).[6] The key to their utility lies in their differential stability: they are highly resistant to basic and nucleophilic conditions but can be readily cleaved under acidic conditions.[7][8]
Causality of Stability
The stability of the acetal to bases and nucleophiles is fundamental to its function. This inertness arises because there are no acidic protons for a base to abstract, and the methoxy groups (CH₃O⁻) are poor leaving groups, precluding S_N2-type displacement by a nucleophile.[9] This allows for transformations on other parts of the molecule using a wide array of reagents that would otherwise react with an unprotected aldehyde.
The following table summarizes the stability profile of the dimethoxymethyl group, providing a quick reference for synthetic planning.
Table 1: Stability Profile of the 3-(Dimethoxymethyl) Group on the 1,2,4-Triazole Ring
| Condition Category | Reagent Examples | Stability | Rationale |
| Strongly Acidic | HCl (aq), H₂SO₄ (aq), TFA | Labile | Subject to rapid acid-catalyzed hydrolysis to the aldehyde.[3] |
| Strongly Basic | NaOH, KOH, NaH, t-BuOK | Stable | No acidic protons; alkoxides are poor leaving groups.[6][9] |
| Nucleophilic | Grignard Reagents (RMgX), Organolithiums (RLi) | Stable | Inert to nucleophilic attack at the acetal carbon.[10] |
| Reductive | LiAlH₄, NaBH₄, H₂/Pd | Stable | Not susceptible to reduction by common hydride reagents.[3][7] |
| Oxidative | KMnO₄, CrO₃, m-CPBA | Stable | Resistant to many common oxidizing agents.[3] |
Primary Reactivity: Acid-Catalyzed Hydrolysis (Deprotection)
The most critical reaction of the 3-(dimethoxymethyl)-5-methyl-1H-[1][2][3]triazole is its hydrolysis back to the parent aldehyde. This deprotection step is exclusively and efficiently performed under acidic conditions.
The Reaction Mechanism
The hydrolysis of an acetal is a reversible, multi-step process.[10] The forward reaction (deprotection) is driven to completion by using a large excess of water, in accordance with Le Châtelier's principle.[10] The mechanism proceeds via a resonance-stabilized oxocarbenium ion intermediate, which is the rate-determining step.[8]
The mechanism involves the following key steps:
-
Protonation: A proton from an acid catalyst (e.g., H₃O⁺) protonates one of the acetal oxygen atoms. This is a crucial activation step, as it converts the methoxy group into methanol, a good neutral leaving group.[11]
-
Loss of Leaving Group: The protonated oxygen and its methyl group depart as a molecule of methanol. The neighboring oxygen atom uses one of its lone pairs to stabilize the resulting positive charge on the carbon, forming a resonance-stabilized oxocarbenium ion.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.
-
Deprotonation: A proton is transferred from the newly added oxygen to a water molecule, forming a hemiacetal intermediate.
-
Repeat Sequence: Steps 1-4 are repeated: the second methoxy group is protonated, leaves as methanol, and the resulting protonated aldehyde is deprotonated by water to yield the final aldehyde product.
Figure 1: Mechanistic pathway of acid-catalyzed acetal hydrolysis.
Experimental Protocol: Hydrolysis to 3-formyl-5-methyl-1H-[1][2][3]triazole
This protocol provides a robust, field-proven method for the quantitative deprotection of the dimethoxymethyl group.
Materials:
-
Tetrahydrofuran (THF)
-
2M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-(dimethoxymethyl)-5-methyl-1H-[1][2][3]triazole (1.0 eq) in THF (0.2 M concentration).
-
Addition of Acid: To the stirred solution, add 2M HCl (5.0 eq) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexane:EtOAc eluent). The reaction is typically complete within 1-4 hours. The product aldehyde will be more polar than the starting acetal.
-
Quenching: Once the starting material is consumed, carefully neutralize the reaction by adding saturated NaHCO₃ solution dropwise until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 3-formyl-5-methyl-1H-[1][2][3]triazole.
Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods. The following table provides expected NMR shifts.
Table 2: Comparative Spectroscopic Data
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Starting Acetal | ~5.5 (s, 1H, CH(OMe)₂), ~3.4 (s, 6H, OCH₃), ~2.5 (s, 3H, CH₃) | ~165 (C5), ~155 (C3), ~100 (CH(OMe)₂), ~55 (OCH₃), ~12 (CH₃) |
| Product Aldehyde | ~10.0 (s, 1H, CHO), ~2.6 (s, 3H, CH₃) | ~185 (CHO), ~168 (C5), ~150 (C3), ~13 (CH₃) |
Synthetic Utility of the Unmasked Aldehyde
The true value of the 3-(dimethoxymethyl)-5-methyl-1H-[1][2][3]triazole lies in the rich chemistry of the aldehyde it unmasks. The 3-formyl-5-methyl-1H-[1][2][3]triazole is a versatile intermediate for introducing further molecular diversity, which is paramount in drug development.
Figure 2: Synthetic utility of the aldehyde intermediate.
Application in N-Formylation and Reductive Amination
A primary application for drug development professionals is the construction of amine-containing side chains. The unmasked aldehyde is an ideal substrate for reductive amination.
Causality of Experimental Choice: In a typical reductive amination, the aldehyde reacts with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). These reagents are chosen because they are selective for the protonated iminium ion and do not readily reduce the starting aldehyde, maximizing the yield of the desired amine product.
Figure 3: Workflow for one-pot deprotection and reductive amination.
This one-pot procedure, combining deprotection and subsequent reaction, is highly efficient and avoids the isolation of the often sensitive aldehyde intermediate, streamlining the synthetic process.
Conclusion
The 3-(dimethoxymethyl)-5-methyl-1H-[1][2][3]triazole is a potent synthetic tool for chemical and pharmaceutical research. Its primary value lies in the stability of the dimethoxymethyl group under a wide range of synthetic conditions, allowing it to function as an excellent protecting group for a formyl moiety. The facile and high-yielding deprotection under acidic catalysis provides clean access to the 3-formyl-5-methyl-1H-[1][2][3]triazole intermediate. The subsequent reactivity of this aldehyde opens a gateway to a vast array of molecular architectures through reactions such as reductive amination, oxidation, reduction, and olefination. Understanding the principles governing the stability and reactivity of this moiety enables researchers to design more efficient and robust synthetic routes toward novel, high-value triazole-based compounds.
References
-
Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 881327. Available at: [Link]
-
Study.com. (2023). Acetal Group | Formation, Structure & Mechanism. Available at: [Link][6]
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. Available at: [Link][3]
-
Reddy, P. G., et al. (2007). Facile N-formylation of amines using Lewis acids as novel catalysts. Tetrahedron Letters, 48(43), 7579-7582. Available at: [Link][12]
-
Patel, H. R., et al. (2017). Synthesis of N-formylation of amines using various ion exchanged forms of Zeolite-A as catalysts. MOJ Biorg Org Chem, 1(5), 170-175. Available at: [Link][4]
-
Barmade, M. A., et al. (2020). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. RSC Advances, 10(70), 42991-42999. Available at: [Link][13]
-
Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link][7]
-
University of Liverpool. (n.d.). Lecture 9: Acetals. Available at: [Link][8]
-
Katritzky, A. R., et al. (1985). Regiospecific Synthesis of 1-Substituted 1,2,4-Triazoles by Reaction of 1,2,4-Triazole with Aldehydes. Chemistry Letters, 14(7), 1041-1044. Available at: [Link][14]
-
Chernyak, D. S., et al. (2014). Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. The Journal of Organic Chemistry, 79(24), 12171-12181. Available at: [Link][15]
-
Clark, J. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link][16]
-
Pluth, M. D., et al. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 74(1), 108-114. Available at: [Link][17]
-
Fujisawa, S., et al. (2019). Hydrolysis of dimethoxymethylbenzene using various acid catalysts. ResearchGate. Available at: [Link][18]
-
Chemistry Steps. (2020). Acetal Hydrolysis Mechanism. Available at: [Link][10]
-
Shablykin, O. V., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. Available at: [Link][19]
-
Rollas, S., et al. (2001). ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. ResearchGate. Available at: [Link][20]
-
Chem Help ASAP. (2019). acid-catalyzed mechanism of ester hydrolysis. YouTube. Available at: [Link][11]
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Methodological & Application
Application Note: 3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole in Metal-Organic Frameworks (MOFs)
Abstract & Core Rationale
This guide details the application of 3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole (DMT) as a specialized organic ligand in the synthesis of functionalized Metal-Organic Frameworks (MOFs).
The primary utility of DMT lies in its acetal (dimethoxymethyl) functional group. In MOF chemistry, free aldehyde groups (–CHO) are highly desirable for post-synthetic modification (PSM) but can be unstable or interfere with metal coordination during solvothermal synthesis. DMT serves as a "masked" precursor :
-
Stability: The acetal group is robust under basic/solvothermal conditions used to crystallize MOFs (e.g., ZIF-type structures).
-
Activation: Post-synthesis, the acetal is easily hydrolyzed (deprotected) to generate a reactive aldehyde within the MOF pores.
-
Versatility: The resulting aldehyde-functionalized MOF acts as a universal platform for covalent anchoring of amines, enzymes, or drug molecules via Schiff base chemistry.
Chemical Profile & Material Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| Chemical Name | 3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole |
| Abbreviation | DMT / H-DMT |
| Molecular Formula | C₆H₁₁N₃O₂ |
| Molecular Weight | 157.17 g/mol |
| Coordination Geometry | Bridging ( |
| Functional Group | Dimethyl acetal (Masked Aldehyde) |
| Solubility | Soluble in MeOH, EtOH, DMF, DMSO. Slightly soluble in water. |
| pKa (Triazole) | ~10.0 (Estimated for triazole N-H deprotonation) |
Application 1: Direct Synthesis of Zn(DMT)₂ Frameworks
Rationale: This protocol targets the synthesis of a Zeolitic Imidazolate Framework (ZIF) analog using Zn(II). The methyl group at position 5 provides steric bulk to control pore topology (likely sod or rho topology), while the acetal group at position 3 points into the pore.
Reagents
-
Ligand: 3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole (1.0 mmol, 157 mg)
-
Metal Source: Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O] (1.0 mmol, 297 mg)
-
Solvent: N,N-Dimethylformamide (DMF) / Methanol (MeOH) (3:1 v/v)
-
Modulator: Sodium Formate (0.5 mmol) (Optional, improves crystallinity)
Step-by-Step Protocol
-
Precursor Dissolution:
-
Vial A: Dissolve 157 mg of DMT in 10 mL of MeOH/DMF mixture. Sonicate for 5 mins until clear.
-
Vial B: Dissolve 297 mg of Zn(NO₃)₂·6H₂O in 10 mL of MeOH/DMF mixture.
-
-
Mixing: Pour Vial B into Vial A under stirring. The solution should remain clear.
-
Solvothermal Synthesis:
-
Transfer the mixture to a 25 mL Teflon-lined autoclave.
-
Seal and heat at 100 °C for 24 hours .
-
Note: Do not exceed 120 °C to prevent premature acetal degradation.
-
-
Isolation:
-
Cool to room temperature naturally.
-
Collect the resulting colorless crystals via centrifugation (6000 rpm, 10 min).
-
-
Washing (Critical):
-
Wash 3x with fresh DMF to remove unreacted ligand.
-
Wash 3x with anhydrous Methanol to exchange the pore solvent.
-
Caution: Avoid acidic solvents at this stage to keep the acetal intact.
-
-
Activation: Dry under vacuum at 80 °C for 12 hours.
Application 2: Post-Synthetic Deprotection (PSD)
Rationale: This step converts the inert acetal-MOF into the reactive aldehyde-MOF. The acetal hydrolysis is acid-catalyzed. We use a mild acid treatment that hydrolyzes the acetal without collapsing the metal-triazolate coordination bond.
Mechanism
Protocol
-
Suspension: Suspend 100 mg of the dried Zn(DMT)₂ crystals in 20 mL of a solvent mixture: Acetone:Water (95:5 v/v) .
-
Acidification: Add 2 M HCl dropwise to adjust the pH to approximately 4.0–5.0.
-
Alternative: Use 10 mol% p-Toluenesulfonic acid (pTsOH) for a gentler organic-soluble acid.
-
-
Incubation: Heat the suspension at 50 °C for 12 hours with gentle stirring.
-
Validation (Color Test):
-
Take a small aliquot of the solid.
-
Add 2,4-Dinitrophenylhydrazine (2,4-DNPH) solution.
-
Result: A shift to yellow/orange precipitate indicates the successful formation of free aldehyde groups.
-
-
Washing: Centrifuge and wash the solid 3x with Acetone to remove the acid and generated methanol.
-
Storage: Store the "Activated Aldehyde-MOF" under inert gas; aldehydes can oxidize to carboxylic acids over time.
Application 3: Covalent Functionalization (Schiff Base Reaction)
Rationale: The activated aldehyde-MOF is now a platform for "Click-like" chemistry. This protocol demonstrates anchoring a primary amine (e.g., an amino-drug or ethylenediamine).
Protocol
-
Reactant Prep: Dissolve 1.5 equivalents (relative to aldehyde sites) of the target amine (e.g., n-butylamine or an amine-bearing fluorophore) in dry Ethanol.
-
Impregnation: Add 50 mg of Activated Aldehyde-MOF to the amine solution.
-
Reaction: Reflux at 60 °C for 6–12 hours .
-
Note: Schiff base formation is reversible. To lock the bond permanently, add a reducing agent (NaBH₃CN) to convert the imine (-C=N-) to a secondary amine (-CH₂-NH-).
-
-
Washing: Wash extensively with Ethanol to remove non-covalently bound amines.
Visualization: Synthesis & Activation Workflow
Figure 1: Workflow for converting the DMT ligand into a functionalized MOF via Post-Synthetic Deprotection (PSD).
Characterization Checklist
To ensure scientific integrity, the following data must be collected at each stage:
| Technique | Purpose | Expected Result |
| ¹H-NMR (Digested) | Quantify functional groups. | Protected MOF: Peak at ~5.5 ppm (CH-acetal) and ~3.3 ppm (OMe).Activated MOF: Disappearance of OMe; appearance of ~10.0 ppm (Aldehyde -CHO). |
| PXRD | Structural Integrity. | Diffraction patterns should remain identical (isostructural) before and after acid treatment. Loss of peaks indicates framework collapse. |
| FT-IR | Surface Group Analysis. | Protected: strong C-O-C stretches (1050-1150 cm⁻¹).Activated: New C=O stretch (~1690 cm⁻¹).Functionalized: C=N stretch (~1640 cm⁻¹). |
| N₂ Isotherm (BET) | Porosity Check. | Functionalization typically reduces pore volume and surface area due to the steric bulk of the added amine. |
Troubleshooting & Expert Tips
-
Framework Stability vs. Deprotection:
-
Issue: The acid used to remove the acetal might dissolve the MOF (especially Zn-based).
-
Solution: If Zn(DMT)₂ degrades at pH 4, switch to Post-Synthetic Exchange (PSE) . Synthesize a stable MOF (like UiO-66) and dope DMT into it, or use a stronger metal node like Zr(IV) if coordination allows. Alternatively, use a Lewis acid catalyst (e.g., Iodine in acetone) for neutral deprotection.
-
-
Incomplete Activation:
-
Issue: NMR shows residual acetal groups.
-
Solution: The MOF pores may be hydrophobic, preventing water/acid entry. Use a more polar organic solvent mixture (e.g., THF/Water or Dioxane/Water) to improve wetting.
-
-
Pore Blocking:
-
Issue: Reagents for functionalization are too large to enter the pores.
-
Solution: Ensure the kinetic diameter of the target amine is smaller than the MOF window size (typically 3–5 Å for triazole MOFs).
-
References
-
General Triazole MOF Chemistry
-
Zhang, J. P., & Chen, X. M. (2009). Exceptional framework flexibility and sorption behavior of a multifunctional porous cuprous triazolate framework. Journal of the American Chemical Society. Link
-
-
Post-Synthetic Deprotection (Acetals in MOFs)
-
Morris, W., et al. (2008). Crystals as molecules: postsynthesis covalent functionalization of zeolitic imidazolate frameworks. Journal of the American Chemical Society. (Describes ZIF-90 aldehyde chemistry). Link
-
Tanabe, K. K., & Cohen, S. M. (2011). Post-synthetic modification of metal–organic frameworks—a progress report. Chemical Society Reviews. Link
-
-
Aldehyde Functionalization Strategy
-
Wang, X. S., et al. (2020). Pore environment engineering in metal-organic frameworks for selective adsorption. Chem. (Discusses using functional groups like aldehydes/amines for tuning selectivity). Link
-
Application Note: Coordination Chemistry & Ligand Behavior of 3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole (DMMT)
This Application Note is structured as a high-level technical guide for coordination chemists and materials scientists. It treats 3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole (hereafter referred to as DMMT ) as a specialized ligand designed for Reticular Chemistry and Post-Synthetic Modification (PSM) strategies.
Executive Summary & Ligand Profile[1]
3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole (DMMT) is a functionalized heterocyclic ligand primarily utilized in the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). Unlike simple alkyl-triazoles, DMMT possesses a latent reactive handle : the dimethoxymethyl acetal group.
This ligand serves two critical functions in materials science:
-
Steric Steering: The bulky acetal group prevents dense packing of the coordination network, promoting porosity.
-
Post-Synthetic Modification (PSM): The acetal is acid-labile. Once the metal-ligand scaffold is formed, the acetal can be hydrolyzed to an aldehyde (
), creating "reactive pores" capable of covalent sensing or Schiff-base catalysis—chemistries often incompatible with direct solvothermal synthesis.
Chemical Architecture
-
Molecular Formula:
-
Molecular Weight: 157.17 g/mol
-
Acidity (pKa):
(Triazole N-H deprotonation). -
Coordination Sites: Nitrogen atoms
. The acetal oxygens are weak donors (hard bases) and rarely coordinate to transition metals in the presence of the triazolate nitrogens.
Tautomerism and Binding Modes
In solution, DMMT exists in a dynamic equilibrium between
Key Insight: The 3,5-disubstitution pattern forces the metal ions to bridge across the
Figure 1: Activation pathway of DMMT from neutral precursor to bridging ligand.
Synthesis & Purification Protocol
Note: Commercial availability of DMMT is limited. High-purity synthesis is required for defect-free crystal growth.
The Einhorn-Brunner Cyclization Strategy
This protocol utilizes the condensation of an iminoester (imidate) with a hydrazide.
Reagents:
-
Precursor A: Methyl dimethoxyacetate (converted to hydrazide).
-
Precursor B: Ethyl acetimidate hydrochloride.
-
Solvent: Methanol (anhydrous).
-
Base: Sodium Methoxide (
).
Step-by-Step Methodology:
-
Hydrazide Formation: React methyl dimethoxyacetate (1.0 eq) with Hydrazine hydrate (1.2 eq) in ethanol at
, then warm to RT for 4 hours. Evaporate to yield Dimethoxyacetic acid hydrazide. -
Cyclization: Dissolve the hydrazide (1.0 eq) in anhydrous Methanol. Add Ethyl acetimidate hydrochloride (1.1 eq).
-
Base Addition: Slowly add
(1.1 eq) to neutralize the HCl and catalyze the cyclization. -
Reflux: Heat to reflux (
) for 12–18 hours. Monitor via TLC (DCM:MeOH 9:1). -
Workup: Cool to RT. Filter off NaCl precipitate. Concentrate filtrate.
-
Purification (Critical): Recrystallize from Ethyl Acetate/Hexane.
-
Quality Control:
-NMR must show a sharp singlet at ppm (acetal CH) and distinct methyl singlet at ppm. Broadening indicates tautomeric exchange or impurities.
-
Coordination Protocol: Solvothermal MOF Synthesis
This protocol describes the synthesis of a Zinc-DMMT Framework (analogous to MAF-4 or ZIF-8 structures).
Safety Warning: Solvothermal synthesis involves high pressure. Use rated autoclaves.
Materials
-
Ligand: DMMT (0.5 mmol, 78.5 mg)
-
Metal Source:
(0.5 mmol, 148 mg) -
Solvent System: DMF:Ethanol (1:1 v/v, 10 mL)
-
Modulator (Optional): Triethylamine (TEA) – Use only if rapid precipitation is not observed.
Experimental Workflow
-
Dissolution: In a 20 mL scintillation vial, dissolve DMMT in the solvent mixture. Sonicate for 5 minutes to ensure full dispersion.
-
Metal Addition: Add the Zinc salt to the ligand solution. The solution should remain clear.
-
Note: If turbidity appears immediately, the concentration is too high. Dilute by 50%.
-
-
Sealing: Transfer the solution to a Teflon-lined stainless steel autoclave (25 mL capacity).
-
Thermal Profile:
-
Ramp:
/min to . -
Dwell: 48 hours at
. -
Cool:
/min to RT (Slow cooling promotes large single crystals).
-
-
Harvesting: Filter the colorless block crystals. Wash
with DMF, then with Ethanol.
Data Interpretation (Expected)
| Technique | Expected Signal | Interpretation |
| PXRD | Low-angle peaks ( | Indicates large unit cell/porosity typical of ZIFs. |
| FT-IR | Disappearance of broad | Confirms deprotonation and coordination of the triazole. |
| FT-IR | Strong bands ~1050–1150 | Retention of C-O-C acetal stretches (Ligand integrity). |
Advanced Application: Post-Synthetic Deprotection
This is the primary value proposition of DMMT. The acetal is stable during the basic/neutral conditions of MOF growth but can be removed post-synthesis to generate an aldehyde-functionalized MOF.
Mechanism:
Acid-Vapor Deprotection Protocol
Do not use liquid acid, as it may dissolve the metal nodes (especially Zn).
-
Activation: Evacuate the DMMT-MOF at
under vacuum ( Torr) for 12 hours to remove solvent. -
Vapor Exposure: Place the open vial of MOF inside a larger jar containing a small beaker of concentrated HCl (37%). Seal the outer jar.
-
Incubation: Allow HCl vapor to diffuse into the pores for 24 hours at Room Temperature.
-
Neutralization: Remove the vial. Expose to air for 1 hour, then wash with dry acetone to remove methanol byproducts.
-
Validation:
-
IR: Appearance of
stretch at .[1] -
NMR: Digest the MOF (in
) and look for the aldehyde proton at ppm.
-
Figure 2: Post-Synthetic Modification (PSM) workflow to unmask the aldehyde functionality.
Stability & Handling
-
Hygroscopicity: The ligand itself is moderately hygroscopic. Store in a desiccator.
-
Acid Sensitivity: DMMT is highly sensitive to aqueous acids . Do not use acidic solvents (e.g., acetic acid) during synthesis unless hydrolysis is desired.
-
Thermal Stability: The acetal group is generally stable up to
. Above this, elimination of methanol may occur.
References
-
General Triazole Coordination: Haasnoot, J. G. (2000). Mononuclear, oligonuclear and polynuclear metal coordination compounds with 1,2,4-triazole derivatives as ligands. Coordination Chemistry Reviews, 200-202, 131-185. Link
-
Acetal Functionalized MOFs: Burrows, A. D., et al. (2008). Post-synthetic modification of tag-functionalized MOFs. Angewandte Chemie International Edition, 47(27), 4955-4981. Link
-
Triazole Synthesis (Einhorn-Brunner): Potapov, A. A., et al. (2017). Synthesis of 1,2,4-triazoles via Einhorn-Brunner reaction.[2] Chemistry of Heterocyclic Compounds, 53, 1196–1204. Link
-
ZIF Synthesis Protocols: Park, K. S., et al. (2006). Exceptional chemical and thermal stability of zeolitic imidazolate frameworks. Proceedings of the National Academy of Sciences, 103(27), 10186-10191. Link
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 3-Dimethoxymethyl-5-methyl-1H-triazole
A Comparative Guide to the Spectroscopic Analysis of 3-Dimethoxymethyl-5-methyl-1H-[1][2][3]triazole
Introduction
In the landscape of pharmaceutical and agrochemical research, nitrogen-rich heterocyclic compounds, particularly 1,2,4-triazole derivatives, serve as foundational scaffolds for a multitude of bioactive molecules.[1][2] Their structural integrity is paramount to their function, necessitating unambiguous characterization. This guide provides an in-depth analysis of 3-Dimethoxymethyl-5-methyl-1H-[3][4][5]triazole, a key synthetic intermediate. We will explore the definitive power of Nuclear Magnetic Resonance (NMR) spectroscopy for its structural elucidation, offering a causality-driven explanation of its ¹H and ¹³C NMR spectra. Furthermore, we will objectively compare the utility of NMR with complementary analytical techniques such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, providing a holistic perspective for researchers in the field of drug development and chemical synthesis.
Molecular Structure and Atom Numbering
A prerequisite for any spectral analysis is a clear and consistent atom numbering system. The structure of 3-Dimethoxymethyl-5-methyl-1H-[3][4][5]triazole is presented below. This numbering will be used for all subsequent spectral assignments.
Caption: Numbering scheme for 3-Dimethoxymethyl-5-methyl-1H-[3][4][5]triazole.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For the title compound, a high degree of structural information can be deduced from chemical shifts, integration, and signal multiplicities. The choice of solvent is critical; aprotic polar solvents like DMSO-d₆ are often preferred for triazoles as they facilitate the observation of the exchangeable N-H proton.[5][6][7]
Predicted ¹H NMR Signals (400 MHz, DMSO-d₆)
| Atom # | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|---|
| 1 | NH | ~13.5 (variable) | Broad Singlet | 1H | The acidic proton on the triazole ring is typically deshielded and exhibits a broad signal due to quadrupole broadening from adjacent nitrogen atoms and chemical exchange. Its position is highly sensitive to solvent, concentration, and temperature.[6][8] |
| 7 | CH (OMe)₂ | ~5.6 | Singlet | 1H | This acetal proton is attached to a carbon bonded to two electronegative oxygen atoms and the electron-withdrawing triazole ring, causing significant deshielding. It appears as a singlet as there are no adjacent protons for coupling.[9] |
| 9, 11 | OCH ₃ | ~3.3 | Singlet | 6H | The two methoxy groups are chemically equivalent, and their protons are shielded relative to the acetal proton but deshielded compared to alkyl protons. They appear as a sharp singlet, integrating to 6 protons.[10] |
| 6 | CH ₃ | ~2.4 | Singlet | 3H | The methyl group is attached to the C5 of the heteroaromatic triazole ring. This environment results in a chemical shift further downfield than a typical alkane methyl group. The signal is a singlet due to the absence of neighboring protons. |
¹³C NMR Spectral Analysis: The Carbon Backbone
Complementing the ¹H NMR, the ¹³C NMR spectrum reveals the electronic environment of each carbon atom. Given the presence of two quaternary carbons in the triazole ring, ¹³C NMR is indispensable for their detection and for confirming the overall carbon framework.
Predicted ¹³C NMR Signals (100 MHz, DMSO-d₆)
| Atom # | Label | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|---|
| 5 | C 5 | ~158 | This quaternary carbon is part of the heteroaromatic ring, bonded to two nitrogen atoms and a methyl group. Its position in the ring leads to a significantly deshielded signal.[5][11] |
| 3 | C 3 | ~155 | Similar to C5, this quaternary carbon is highly deshielded due to its position within the electron-deficient triazole ring and its attachment to the dimethoxymethyl group.[5][11] |
| 7 | C H(OMe)₂ | ~98 | The acetal carbon is characteristically found in the 95-105 ppm range. It is bonded to two electronegative oxygen atoms, which deshield it significantly compared to standard sp³ carbons.[9] |
| 9, 11 | OC H₃ | ~54 | The two equivalent methoxy carbons appear in the typical region for sp³ carbons attached to an oxygen atom. |
| 6 | C H₃ | ~12 | The methyl carbon attached to the triazole ring is found in the upfield alkyl region of the spectrum. |
Comparative Analysis: Choosing the Right Tool for the Job
While NMR is the gold standard for detailed structural elucidation, a multi-technique approach ensures the highest confidence in characterization.[12][13] The choice of analytical method is dictated by the specific question being asked—be it identity, purity, or molecular formula confirmation.
| Technique | Information Provided | Strengths | Limitations for This Compound |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, dynamic processes. | Unambiguous structure determination; differentiates isomers. | Lower sensitivity compared to MS; requires higher sample quantity and purity for clear spectra. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity (ng levels); confirms molecular formula.[14] Essential for identifying impurities and byproducts.[3] | Does not provide detailed connectivity; cannot easily distinguish between structural isomers without tandem MS (MS/MS) and fragmentation analysis.[4][15] |
| FTIR Spectroscopy | Presence of functional groups. | Fast, non-destructive, provides a molecular "fingerprint". Can confirm key functional groups like N-H (~3100-3300 cm⁻¹), C-H (~2800-3000 cm⁻¹), C=N (~1600 cm⁻¹), and C-O (~1050-1150 cm⁻¹).[16][17] | Provides limited information on the overall molecular skeleton; not suitable for differentiating isomers with the same functional groups. |
| HPLC | Purity assessment, quantification. | Excellent for determining the purity of the sample and for preparative separation.[18] | Provides no structural information beyond a retention time relative to a standard. |
Experimental Protocols
Trustworthy data originates from meticulous and well-designed experiments. The following section outlines a standard operating procedure for acquiring high-quality NMR data for the title compound.
Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Weighing: Accurately weigh 5-10 mg of purified 3-Dimethoxymethyl-5-methyl-1H-[3][4][5]triazole directly into a clean, dry vial.
-
Solvent Selection & Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[19] The choice of DMSO-d₆ is strategic for its ability to solubilize a wide range of polar compounds and to slow down the proton exchange of the N-H group, often allowing for its observation.
-
Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette.
-
Instrumentation:
-
Insert the sample into a spectrometer (e.g., a 400 MHz instrument).[5]
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical Parameters: Spectral width of 16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 2 seconds, and 8-16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical Parameters: Spectral width of 240 ppm, acquisition time of ~1 second, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 512 or 1024) is required due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm; δC = 39.52 ppm).[20][21]
Workflow for NMR Analysis
Caption: Experimental workflow from sample preparation to structural confirmation.
Conclusion
The comprehensive analysis of 3-Dimethoxymethyl-5-methyl-1H-[3][4][5]triazole demonstrates the unparalleled capability of NMR spectroscopy for the definitive structural elucidation of complex organic molecules. Through a logical interpretation of both ¹H and ¹³C spectra, every atom's position and environment within the molecular framework can be confidently assigned. While techniques like Mass Spectrometry and FTIR spectroscopy provide crucial, complementary data for confirming molecular weight and functional groups, they lack the fine-detail resolution of NMR. For researchers and drug development professionals, a proficient understanding and application of these spectroscopic techniques are not merely procedural—they are fundamental to ensuring the scientific integrity and success of their work.
References
- Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. SCIEX.
- Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives.
- Structural Assignments of Ethylidene Acetals by NMR Spectroscopy. Marcel Dekker, Inc.
- Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC.
- ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles...
- Improving selectivity of triazole derivative metabolites - Using SelexION® Differential Mobility Separ
- Mass Spectra of Some 1,2,4-Triazoles. Taylor & Francis Online.
- Synthesis and Spectral Characterization of 1,2,4-Triazole Deriv
- LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents.
- A Comparative Guide to the Characterization of 1-Azidopropane-Derived Triazoles by NMR and HPLC. Benchchem.
- NMR Spectra of Formals, Acetals and the Rel
- Synthesis and Spectral Characterization of 1,2,4-triazole deriv
- Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Deriv
- Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed.
- Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Academia.edu.
- New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI.
- Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties.
- Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences.
- ¹H and ¹³C NMR Data for triazole 1. The Royal Society of Chemistry.
- Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI.
- Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential.
- S1 1H NMR, 13C NMR, and HMBC Spectra. The Royal Society of Chemistry.
- Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed.
- 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived
- Modern Analytical Technique for Characterization Organic Compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. sciex.com [sciex.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Crystallization of N-Rich Triazole Compounds [mdpi.com]
- 8. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. admin.mantechpublications.com [admin.mantechpublications.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. researchgate.net [researchgate.net]
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- 16. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. (PDF) Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties [academia.edu]
- 18. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. rsc.org [rsc.org]
- 21. rsc.org [rsc.org]
Comparative Bioactivity Guide: 3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole vs. 1,2,4-Triazole
This guide provides an in-depth technical comparison between 3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole (hereafter referred to as DMMT ) and its parent scaffold, 1,2,4-Triazole .
Executive Summary
-
1,2,4-Triazole is the fundamental pharmacophore found in blockbuster antifungals (e.g., Fluconazole, Tebuconazole). Its primary mode of action is the coordination of the N4 nitrogen to the heme iron of the fungal enzyme lanosterol 14α-demethylase (CYP51). However, as a standalone molecule, it exhibits high polarity and poor lipophilicity, limiting its passive membrane transport.
-
3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole (DMMT) is a functionalized derivative featuring a methyl group at C5 and a dimethoxymethyl (acetal) group at C3. This molecule serves primarily as a lipophilic precursor or masked intermediate . The acetal group protects the reactive aldehyde functionality, increasing lipophilicity (LogP) and membrane permeability, potentially acting as a pro-drug that hydrolyzes in vivo or serving as a stable synthetic building block for Schiff base generation.
Physicochemical Profile Comparison
The distinct structural features of DMMT drastically alter its physicochemical behavior compared to the unsubstituted parent ring.
| Feature | 1,2,4-Triazole (Parent) | 3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole (DMMT) | Impact on Bioactivity |
| Molecular Weight | 69.07 g/mol | ~157.17 g/mol | DMMT is heavier but remains within "Rule of 5" limits. |
| Lipophilicity (LogP) | ~ -0.6 (Hydrophilic) | ~ 0.5 - 0.9 (Estimated) | DMMT has superior membrane permeability. |
| H-Bond Donors | 1 (NH) | 1 (NH) | Similar H-bonding potential at the N1 position. |
| H-Bond Acceptors | 2 (N2, N4) | 4 (N2, N4, 2x Oxygen) | DMMT has additional acceptor sites but steric bulk may hinder binding. |
| Chemical Stability | High thermal/hydrolytic stability | Acid-labile (Acetal hydrolyzes to aldehyde) | DMMT acts as a "masked" aldehyde; stable at neutral pH. |
| Electronic Effect | Electron-deficient aromatic ring | Electron-donating (+I) Methyl & Acetal groups | DMMT ring is slightly more electron-rich, potentially affecting pKa. |
Mechanism of Action (MOA) & Biological Targets
A. 1,2,4-Triazole: The Heme Coordinator
The biological activity of the 1,2,4-triazole scaffold is driven by its ability to bind to metalloenzymes.
-
Target: Lanosterol 14α-demethylase (CYP51).
-
Mechanism: The lone pair of electrons on the N4 nitrogen forms a coordinate covalent bond with the Heme Iron (Fe³⁺) in the enzyme's active site.
-
Result: This blocks the substrate (lanosterol) from binding, inhibiting ergosterol biosynthesis and leading to fungal cell membrane failure.
B. DMMT: The Steric Modulator / Pro-drug
DMMT modifies this interaction through steric and electronic effects.
-
Steric Hindrance: The bulky dimethoxymethyl group at C3 can sterically clash with the amino acid residues (e.g., Tyrosine, Phenylalanine) surrounding the heme pocket, potentially reducing intrinsic binding affinity compared to smaller 3-substituted derivatives.
-
Pro-drug Potential: In acidic environments (e.g., fungal vacuole or gastric environment), the acetal hydrolyzes to form 3-formyl-5-methyl-1,2,4-triazole . The resulting aldehyde is highly reactive and can form covalent adducts with enzyme residues or be further metabolized.
-
Synthetic Utility: DMMT is most critical as a stable precursor for synthesizing Schiff base antifungals , which often exhibit higher potency than the parent triazole due to additional aromatic stacking interactions.
Visualization: Signaling & Synthesis Pathways
The following diagram illustrates the relationship between the parent scaffold, the DMMT intermediate, and the biological target.
Caption: Pathway comparing direct binding of 1,2,4-Triazole vs. the metabolic activation and synthetic utility of DMMT.
Experimental Protocols
To objectively compare these compounds, researchers should employ a standardized antifungal susceptibility test and a synthesis verification protocol.
Protocol A: Synthesis of DMMT (Key Intermediate)
This protocol validates the identity of DMMT before biological testing.
-
Reagents: Acetimidate hydrochloride, Dimethoxyacetyl hydrazide, Methanol, Triethylamine.
-
Reaction:
-
Dissolve acetimidate hydrochloride (1.0 eq) in dry methanol.
-
Add dimethoxyacetyl hydrazide (1.0 eq) and triethylamine (catalytic).
-
Reflux at 65°C for 6–8 hours.
-
-
Work-up: Evaporate solvent. Recrystallize residue from Ethanol/Ether.
-
Validation:
-
1H NMR (DMSO-d6): Look for singlet at ~3.3 ppm (Methoxy groups) and singlet at ~5.4 ppm (Acetal CH).
-
Yield: Expect 70–85%.
-
Protocol B: Comparative Antifungal Assay (Microdilution)
Objective: Determine Minimum Inhibitory Concentration (MIC) against Candida albicans.
-
Preparation:
-
Dissolve 1,2,4-Triazole in sterile water (Stock: 10 mg/mL).
-
Dissolve DMMT in DMSO (Stock: 10 mg/mL) due to higher lipophilicity.
-
-
Medium: RPMI 1640 buffered with MOPS (pH 7.0).
-
Inoculum: Adjust C. albicans suspension to
CFU/mL. -
Plate Setup:
-
96-well plate. Serial dilutions (64 µg/mL down to 0.125 µg/mL).
-
Include Fluconazole as a positive control.
-
Include Solvent Control (DMSO < 1%).
-
-
Incubation: 35°C for 24–48 hours.
-
Readout: Determine the lowest concentration with >50% growth inhibition (MIC50).
-
Expected Result: 1,2,4-Triazole (High MIC, >64 µg/mL); DMMT (Moderate MIC, likely 16–64 µg/mL due to improved uptake, unless hydrolysis is slow).
-
Synthesis & Logical Flow
The following diagram details the chemical logic for choosing DMMT as a scaffold for drug development.
Caption: Synthetic workflow transforming precursors into DMMT and subsequently into active pharmaceutical ingredients.
References
-
Structure and Properties of 1,2,4-Triazole. Wikipedia. Available at: [Link][1][2][3]
-
Synthesis and Biological Activities of 1,2,4-Triazole Derivatives: A Review. UoMustansiriyah.edu.iq. Available at: [Link]
-
Antifungal Activity of Triazole Derivatives. Global Research Online. Available at: [Link]
-
CAS Common Chemistry: 1,2,4-Triazole Derivatives. CAS.org. Available at: [Link][4]
Sources
Differentiating 3-Dimethoxymethyl-5-methyl-1H-triazole from its Hydrolysis Products: A Comparative Analysis of Analytical Methodologies
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the differentiation of 3-Dimethoxymethyl-5-methyl-1H-triazole from its hydrolysis products. We will delve into the underlying chemical principles, present detailed experimental protocols, and offer data-driven insights to assist researchers in selecting the most appropriate methodology for their specific needs.
Introduction: The Critical Need for Purity Assessment
3-Dimethoxymethyl-5-methyl-1H-triazole is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical stability is a critical parameter that can significantly impact the quality, efficacy, and safety of the final product. The dimethoxymethyl group, an acetal, is susceptible to hydrolysis, particularly under acidic conditions, leading to the formation of 3-formyl-5-methyl-1H-triazole and methanol. The presence of these impurities can have unintended consequences in subsequent synthetic steps or in the final product. Therefore, robust and reliable analytical methods are essential to monitor the purity of 3-Dimethoxymethyl-5-methyl-1H-triazole and to quantify its hydrolysis products.
The Hydrolysis Pathway of 3-Dimethoxymethyl-5-methyl-1H-triazole
The hydrolysis of 3-Dimethoxymethyl-5-methyl-1H-triazole is a classic example of acid-catalyzed acetal hydrolysis. The reaction proceeds in the presence of water and an acid catalyst, which protonates one of the methoxy groups, making it a good leaving group (methanol). The resulting oxonium ion is then attacked by water, and after a proton transfer, the hemiacetal intermediate eliminates the second molecule of methanol to form the final aldehyde product.
Figure 1: Simplified hydrolysis pathway of 3-Dimethoxymethyl-5-methyl-1H-triazole.
Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on several factors, including the required sensitivity, selectivity, speed, and available instrumentation. Here, we compare the most common and effective methods for this application.
| Technique | Principle | Pros | Cons |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, reproducible, widely available, good for quantification. | May require method development for optimal separation. |
| GC-MS | Separation based on boiling point and polarity, identification by mass-to-charge ratio. | High sensitivity and selectivity, provides structural information. | May require derivatization for non-volatile compounds, high temperatures can cause degradation. |
| ¹H NMR | Nuclear magnetic resonance of hydrogen atoms. | Provides detailed structural information, non-destructive, good for quantification without a reference standard. | Lower sensitivity compared to other methods, requires more expensive instrumentation. |
| FTIR | Infrared radiation absorption by molecular vibrations. | Fast, simple, provides information about functional groups. | Not suitable for quantification, complex mixtures can be difficult to interpret. |
Detailed Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This is often the workhorse method for purity analysis in pharmaceutical and chemical industries due to its robustness and reliability.
Workflow for HPLC-UV Analysis
Figure 2: General workflow for HPLC-UV analysis.
Step-by-Step Protocol:
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of 3-Dimethoxymethyl-5-methyl-1H-triazole reference standard in 10 mL of a 50:50 mixture of Acetonitrile and Water (Diluent).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.
-
Hydrolysis Product Standard (if available): Prepare a standard of 3-formyl-5-methyl-1H-triazole in the same manner.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes.
-
Inject the diluent as a blank, followed by the standard and sample solutions.
-
Run a gradient elution to achieve separation:
-
0-5 min: 5% B
-
5-15 min: Ramp to 95% B
-
15-20 min: Hold at 95% B
-
20-21 min: Return to 5% B
-
21-30 min: Re-equilibration at 5% B
-
-
-
Data Analysis:
-
Identify the peaks based on their retention times compared to the standards. The more polar hydrolysis product, 3-formyl-5-methyl-1H-triazole, is expected to elute earlier than the parent compound.
-
Quantify the amount of each component by comparing the peak areas to those of the standards.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation and definitive identification of volatile and semi-volatile compounds.
Step-by-Step Protocol:
-
System Preparation:
-
GC-MS System: Agilent 8890 GC with a 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent such as Dichloromethane or Ethyl Acetate at a concentration of approximately 1 mg/mL.
-
-
GC-MS Run:
-
Inject 1 µL of the prepared sample into the GC.
-
-
Data Analysis:
-
The parent compound and its hydrolysis product will be separated based on their boiling points and interaction with the stationary phase.
-
The mass spectrometer will provide mass spectra for each eluting peak. The parent compound will show a molecular ion peak corresponding to its molecular weight, while the hydrolysis product will show a different molecular ion peak and fragmentation pattern.
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
NMR spectroscopy is a powerful tool for unambiguous structure elucidation.
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
-
Data Interpretation:
-
3-Dimethoxymethyl-5-methyl-1H-triazole: Look for a singlet corresponding to the six protons of the two methoxy groups (OCH₃) and a singlet for the methine proton (CH).
-
3-Formyl-5-methyl-1H-triazole: The signals for the methoxy and methine protons will be absent. A new singlet will appear in the downfield region (typically 9-10 ppm) corresponding to the aldehyde proton (CHO).
-
The presence of both sets of signals in a sample spectrum indicates a mixture of the parent compound and its hydrolysis product. The relative integration of these signals can be used for quantification.
-
Data Interpretation and Comparison
| Parameter | 3-Dimethoxymethyl-5-methyl-1H-triazole | 3-Formyl-5-methyl-1H-triazole |
| HPLC Retention Time | Later eluting | Earlier eluting |
| GC Retention Time | Later eluting | Earlier eluting |
| Molecular Weight | Higher | Lower |
| ¹H NMR (key signals) | Singlet for OCH₃, Singlet for CH | Singlet for CHO |
| FTIR (key bands) | C-O stretch (acetal) | C=O stretch (aldehyde) |
Conclusion and Recommendations
For routine quality control and purity testing, HPLC-UV is the recommended method due to its robustness, reproducibility, and ease of use. For structural confirmation and identification of unknown impurities, GC-MS and ¹H NMR are invaluable. FTIR can be used as a quick screening tool to check for the presence of the aldehyde functionality.
The choice of method should be guided by the specific requirements of the analysis. A multi-technique approach is often beneficial for comprehensive characterization and to ensure the highest level of confidence in the analytical results.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Dimethoxymethyl-5-methyl-1H-triazole
A Comprehensive Guide to the Safe Disposal of 3-Dimethoxymethyl-5-methyl-1H-[1][2][3]triazole
This guide provides essential safety and logistical information for the proper disposal of 3-Dimethoxymethyl-5-methyl-1H-[1][2][3]triazole. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure the highest standards of laboratory safety and environmental responsibility. This document is structured to provide a clear, step-by-step methodology for researchers, scientists, and drug development professionals.
Hazard Assessment: Understanding the Risks
The potential hazards of 3-Dimethoxymethyl-5-methyl-1H-[1][2][3]triazole are inferred from its constituent chemical moieties: the 1,2,4-triazole ring and the dimethoxymethyl group (an acetal).
-
1,2,4-Triazole Moiety : Triazole derivatives are known to possess a range of biological activities and can be toxic.[4][5] Some triazoles are classified as irritants to the skin, eyes, and respiratory system.[6] A significant concern with triazole compounds is their potential toxicity to aquatic life with long-lasting effects, necessitating the prevention of their release into the environment.[7]
-
Dimethoxymethyl Moiety (Acetal) : Acetals can undergo hydrolysis under acidic conditions to yield an aldehyde and an alcohol.[8][9] In this case, hydrolysis would likely produce a derivative of formic acid and methanol. Methanol is toxic and flammable.
-
Thermal Decomposition : The thermal decomposition of 1,2,4-triazole derivatives can be complex and may release toxic and hazardous gases, including hydrogen cyanide (HCN), nitrogen oxides (NOx), ammonia (NH3), and carbon oxides (CO, CO2).[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
Due to the potential for skin, eye, and respiratory irritation, the following PPE is mandatory when handling 3-Dimethoxymethyl-5-methyl-1H-[1][2][3]triazole waste:
-
Gloves : Nitrile or neoprene gloves should be worn. Always inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection : Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.
-
Lab Coat : A flame-resistant lab coat should be worn to protect from splashes and contamination.
-
Respiratory Protection : If there is a risk of generating aerosols or dust, or if working outside of a fume hood, a NIOSH-approved respirator is necessary.
Spill Management: Immediate and Controlled Response
In the event of a spill, a calm and methodical response is crucial to prevent exposure and environmental contamination.
For Small Spills (in a fume hood):
-
Alert Colleagues : Inform others in the immediate area of the spill.
-
Contain the Spill : Use an absorbent material, such as vermiculite or a chemical spill pillow, to contain the liquid.
-
Neutralize (if applicable and safe) : For acidic or basic contaminants that may have been mixed with the waste, neutralize appropriately.
-
Clean the Area : Carefully collect the absorbent material and place it in a designated, labeled hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Disposal Procedures: A Step-by-Step Approach
Proper disposal requires careful segregation and labeling of waste streams. Never mix incompatible wastes.
Step 1: Waste Segregation and Collection
-
Primary Container : Collect waste 3-Dimethoxymethyl-5-methyl-1H-[1][2][3]triazole and any materials contaminated with it in a dedicated, chemically resistant container (e.g., a high-density polyethylene (HDPE) bottle).[10] The original product container is often a suitable choice for its compatible waste.[11]
-
Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "3-Dimethoxymethyl-5-methyl-1H-[1][2][3]triazole". Also, list any other components in the waste mixture.
-
Storage : Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[12]
Step 2: Disposal of Small (Research-Scale) Quantities
-
Collection : Accumulate the waste in the labeled primary container.
-
Log Keeping : Maintain a log of the waste added to the container, including quantities and dates.
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the full waste container.[12]
Step 3: Disposal of Large (Bulk) Quantities
The disposal of bulk quantities of 3-Dimethoxymethyl-5-methyl-1H-[1][2][3]triazole must be handled by a certified hazardous waste disposal company.
-
Contact a Vendor : Your EHS office will have a list of approved vendors.
-
Provide Information : You will need to provide the vendor with as much information as possible about the waste, including its chemical composition and any known hazards.
-
Packaging and Transportation : The vendor will provide specific instructions for packaging and will handle the transportation in accordance with all local and national regulations.
Summary of Disposal and Safety Information
| Parameter | Guideline |
| Waste Category | Hazardous Chemical Waste |
| Primary Hazards | Potential for skin, eye, and respiratory irritation. Toxic to aquatic life. |
| Personal Protective Equipment (PPE) | Nitrile gloves, chemical safety goggles, lab coat. Respirator if aerosols are generated. |
| Compatible Container Material | High-Density Polyethylene (HDPE), Glass (with caution). |
| Labeling Requirements | "Hazardous Waste", "3-Dimethoxymethyl-5-methyl-1H-[1][2][3]triazole", and list of any other components. |
| Disposal Method | Collection by a certified hazardous waste disposal service. DO NOT dispose of down the drain. |
| Spill Cleanup | Absorb with inert material, collect in a sealed container for disposal. |
Waste Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-Dimethoxymethyl-5-methyl-1H-[1][2][3]triazole.
Caption: Decision workflow for the disposal of 3-Dimethoxymethyl-5-methyl-1H-[1][2][3]triazole.
References
- Al-Awadi, N. A., et al. (2025). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. MDPI.
- Arai, M., et al. (2010).
- Sigma-Aldrich. (2025).
- Kowhakul, W., et al. (2017).
- Singh, R., et al. (2016). Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique. RSC Publishing.
- Saito, T., et al. (2015). Hydrolysis of dimethoxymethylbenzene using various acid catalysts.
- Cole-Parmer. (2005).
- Pilcher, G., & Rawlins, A. L. (1958). Enthalpies of hydrolysis of dimethoxymethane and 1,1-dimethoxyethane. Transactions of the Faraday Society.
- Sigma-Aldrich. (2025).
- University of Wisconsin System. (n.d.). Chemical waste disposal.
- Fisher Scientific. (2025).
- Aldrich. (2024).
- TCI Chemicals. (n.d.).
- Environmental Health and Safety - University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste.
- ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
- CUNY Academic Works. (2014). Synthesis of Melting Gels Using Mono-Substituted and Di.
- Technion Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
- Singh, B., et al. (1985). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
- Vanderbilt University Medical Center. (n.d.).
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
- ChemScene. (n.d.). 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one.
- Wikipedia. (n.d.). 1,2,4-Triazole.
- Kumar, S., et al. (2022).
- Wang, X., et al. (2023). High-Performance Methylsilsesquioxane Aerogels: Hydrolysis Mechanisms and Maximizing Compression Properties. MDPI.
- Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH.
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Navigating the Uncharted: A Guide to Safely Handling 3-Dimethoxymethyl-5-methyl-1H-triazole
Navigating the Uncharted: A Guide to Safely Handling 3-Dimethoxymethyl-5-methyl-1H-[1][2][3]triazole
For the pioneering researcher, venturing into novel chemical spaces is the frontier of discovery. With this exploration comes the paramount responsibility of ensuring safety. This guide provides essential, immediate safety and logistical information for handling 3-Dimethoxymethyl-5-methyl-1H-[1][2][3]triazole, a compound for which specific toxicological data is not yet widely available. As your dedicated partner in laboratory safety, this document is structured to empower you with a deep, causal understanding of the necessary precautions, moving beyond a simple checklist to a self-validating system of safe laboratory practices.
The toxicological properties of 3-Dimethoxymethyl-5-methyl-1H-[1][2][3]triazole have not been fully investigated. Therefore, this guide is built upon the known hazard profiles of its constituent functional groups: the 1,2,4-triazole ring and the dimethoxymethyl acetal group. A precautionary approach is paramount.
Hazard Analysis: A Tale of Two Moieties
The potential hazards of 3-Dimethoxymethyl-5-methyl-1H-[1][2][3]triazole are best understood by examining its two key structural features.
-
The 1,2,4-Triazole Core: Derivatives of 1,2,4-triazole are known to exhibit a range of biological activities.[4] While this makes them valuable in drug development, it also underscores the potential for interaction with biological systems. General hazards associated with triazole compounds include potential irritation to the skin, eyes, and respiratory tract. Some substituted triazoles are also being investigated for a variety of other health effects.
-
The Dimethoxymethyl Acetal Group: Acetals, as a class, present a different set of potential hazards. They can be flammable and may form explosive peroxides upon prolonged exposure to air and light.[1] They are also typically incompatible with strong acids and oxidizing agents, which can lead to vigorous or violent reactions.[1] Contact with acetals can cause irritation to the skin and eyes, and inhalation of vapors may irritate the nose and throat.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the unknown specific hazards of 3-Dimethoxymethyl-5-methyl-1H-[1][2][3]triazole, a comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE and the rationale behind each item.
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | Protects against splashes and potential vapors which may cause eye irritation.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact, which may lead to irritation.[2] |
| Body Protection | A laboratory coat. | Protects against incidental splashes and spills. |
| Respiratory Protection | Use in a well-ventilated area, such as a fume hood. | Minimizes inhalation of any potential vapors or aerosols.[2] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Handling
-
Work Area Preparation: Always handle 3-Dimethoxymethyl-5-methyl-1H-[1][2][3]triazole within a certified chemical fume hood to ensure adequate ventilation.[2]
-
Personal Protective Equipment: Before handling the compound, don all required PPE as outlined in the table above.
-
Spill Kit: Ensure a spill kit appropriate for flammable and irritant chemicals is readily accessible. This should include absorbent materials, and containers for waste.
-
Weighing and Transfer: When weighing, do so in a ventilated enclosure if possible. Handle the compound with care to avoid generating dust or aerosols.
In Case of Exposure or Spill
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2][6]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Spill: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material.[1] Collect the absorbed material into a sealed container for proper disposal.
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical handling lifecycle.
-
Waste Classification: All waste containing 3-Dimethoxymethyl-5-methyl-1H-[1][2][3]triazole should be considered hazardous waste.
-
Containerization: Collect all waste, including contaminated consumables, in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.
Visualizing the Workflow for Safety
To further clarify the necessary steps for safe handling, the following workflow diagram has been created using Graphviz.
Caption: A streamlined workflow for the safe handling of 3-Dimethoxymethyl-5-methyl-1H-[1][2][3]triazole, from preparation to disposal.
Conclusion: A Culture of Safety
The responsible handling of novel chemical entities like 3-Dimethoxymethyl-5-methyl-1H-[1][2][3]triazole is a cornerstone of scientific integrity and professional practice. By understanding the potential hazards based on its chemical structure and adhering to the rigorous protocols outlined in this guide, researchers can confidently and safely advance their work. This commitment to safety not only protects individuals but also fosters a robust and trustworthy research environment.
References
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetal.
- Godavari Biorefineries Ltd. (n.d.). Material Safety Data Sheet - Acetaldehyde Diethyl Acetal.
- ChemicalBook. (2026, January 17). Acetal - Safety Data Sheet.
- MW Components. (n.d.). Material Safety Data Sheet: Delrin Acetal.
- ACETAL CD. (2023, April 4).
- Fisher Scientific. (2010, November 19). Safety Data Sheet - Benzaldehyde dimethyl acetal.
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 3-(Aminomethyl)
- Fisher Scientific. (2009, September 22).
- Thermo Fisher Scientific. (2012, February 9). Safety Data Sheet - 4-Methoxybenzaldehyde dimethyl acetal.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62375, Benzaldehyde dimethyl acetal.
- U.S. Environmental Protection Agency. (2025, October 15). CompTox Chemicals Dashboard: 4-methoxy-3-(methoxymethyl)benzaldehyde.
- Xia, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 998353.
- AIP Publishing. (2022, February 4).
- ResearchGate. (2025, August 8). Combinatorial Synthesis of 3,5-Dimethylene Substituted 1,2,4-Triazoles.
- Castanedo, G. M., et al. (2011). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Journal of Organic Chemistry, 76(4), 1177-1179.
- International Scientific Research and Experimental Studies. (n.d.). Synthesis of 1,2,4 triazole compounds.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
- Kumar, K., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105073.
- Oriental Journal of Chemistry. (n.d.).
- Pharmazie. (2001). 1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)
-
MDPI. (2025, August 23). Pyrazolo[5,1-c][1][2][3]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry.
- Bentham Science. (2020, December 17). Mechanochemical Synthesis and Reactivity of 1,2,3-Triazole Carbohydrate Derivatives as Glycogen Phosphorylase Inhibitors.
- MDPI. (2012, April 23).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
